Methyl (R)-2-(aminomethyl)butanoate
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Overview
Description
Methyl (2R)-2-(aminomethyl)butanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a methyl ester group attached to a butanoate backbone, with an aminomethyl substituent at the second carbon position. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-(aminomethyl)butanoate can be achieved through several methods. One common approach involves the esterification of (2R)-2-(aminomethyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of methyl (2R)-2-(aminomethyl)butanoate may involve the use of continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be more efficient, versatile, and sustainable compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher purity and yield of the desired ester.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-(aminomethyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted esters or amines.
Scientific Research Applications
Methyl (2R)-2-(aminomethyl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a substrate in enzymatic reactions.
Mechanism of Action
The mechanism of action of methyl (2R)-2-(aminomethyl)butanoate involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the compound may act as a substrate that is converted to a product through the catalytic action of an enzyme. The aminomethyl group can participate in hydrogen bonding and other interactions with the active site of the enzyme, facilitating the reaction.
Comparison with Similar Compounds
Methyl (2R)-2-(aminomethyl)butanoate can be compared with other similar compounds such as:
Methyl (2R)-2-(hydroxymethyl)butanoate: This compound has a hydroxymethyl group instead of an aminomethyl group, leading to different reactivity and applications.
Ethyl (2R)-2-(aminomethyl)butanoate: The ethyl ester analog has similar reactivity but may differ in terms of solubility and other physical properties.
Methyl (2R)-2-(aminomethyl)pentanoate: This compound has an additional carbon in the backbone, which can affect its reactivity and applications.
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
methyl (2R)-2-(aminomethyl)butanoate |
InChI |
InChI=1S/C6H13NO2/c1-3-5(4-7)6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m1/s1 |
InChI Key |
OITQFQBCFPRRFS-RXMQYKEDSA-N |
Isomeric SMILES |
CC[C@H](CN)C(=O)OC |
Canonical SMILES |
CCC(CN)C(=O)OC |
Origin of Product |
United States |
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